molecular formula C27H31O16·Cl B190879 Cyanin chloride CAS No. 2611-67-8

Cyanin chloride

Cat. No. B190879
CAS RN: 2611-67-8
M. Wt: 647 g/mol
InChI Key: QDVZZZBBPRFPDG-UHFFFAOYSA-N
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Description

Cyanin chloride, also known as Cyanidin-3,5-di-O-glucoside, is a type of anthocyanin . Anthocyanins are a class of flavonoids, widely distributed in food, exhibiting important biological effects .


Synthesis Analysis

Cyanin chloride can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The shikimate pathway uses the starting materials Phosphoenolpyruvic acid (PEP) and Erythrose 4-phosphate to form shikimic acid, which then further

Scientific Research Applications

Solid-Phase Synthesis of Cyanine Dyes

Cyanin chloride is a versatile compound with a wide range of applications in scientific research. Notably, cyanine dyes, derivatives of cyanin chloride, have been a focus of study due to their distinctive properties and applications. Mason et al. (2005) explored solid-phase methodologies for synthesizing various cyanine dyes, including water-soluble ones, using sulfonyl chloride resin and other novel synthetic strategies. This research demonstrates the adaptability and robustness of these methods in producing high-purity cyanine dyes, potentially beneficial for diverse scientific applications (Mason et al., 2005).

Cyanines in Affinity Chromatography

Pardal et al. (2001) focused on developing aminocyanines capable of binding covalently to microcrystalline cellulose through cyanuric chloride, a polyfunctional cross-linking agent. This study not only achieved the synthesis of these cyanines but also applied them as specific ligands in affinity chromatography, marking an innovative approach in the utilization of cyanine dyes (Pardal et al., 2001).

Cyanines as Photosensitizers in Photodynamic Therapy

The photodynamic properties of cyanines have also been extensively studied. Kulbacka et al. (2011) examined the photophysical properties of four cyanines and their potential in photodynamic treatment. The study revealed that certain cyanines, especially when exposed to specific light wavelengths, exhibited significant phototoxic effects, suggesting their potential utility in photodynamic therapy for cancer treatment (Kulbacka et al., 2011).

Cyanine-Based Chemosensors

Sun et al. (2016) provided a comprehensive review of chemosensors based on cyanine platforms, including cyanine, hemicyanine, and squaraine. Due to their remarkable photophysical properties and biocompatibility, these cyanine-based sensors have seen significant advancements, especially in bioimaging applications. The review highlighted the development of these chemosensors from 2000 to 2015, emphasizing the importance of cyanine derivatives in creating high-performance detection mechanisms (Sun et al., 2016).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27;/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVZZZBBPRFPDG-DHJOXOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949000
Record name Cyanidin 3,5-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin chloride 3,5-diglucoside

CAS RN

2611-67-8
Record name Cyanidin 3,5-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2611-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin 3,5-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN CHLORIDE 3,5-DIGLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTH12733J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
F Rossi, A Nicolini - Applied energy, 2012 - Elsevier
This paper deals with an experimental investigation to improve the hydrogen production by water photoelectrolysis. An experimental facility was built: it is mainly constituted by a solar …
Number of citations: 32 www.sciencedirect.com
X Chen, Y Wang, F Han, M Ke - Journal of Ophthalmology, 2018 - hindawi.com
… In our former study, cyanin chloride (a type of anthocyanin) improved GLAST expression in rat retinal Müller cells cultured in high glucose [38]. We hypothesize that cyanin chloride can …
Number of citations: 4 www.hindawi.com
O Zannou, H Pashazadeh, M Ghellam, SA Ibrahim… - Molecules, 2021 - mdpi.com
… CHGLY was followed by methanol for cyanin chloride and by ethanol for cyanidin-3-rutinoside and pelargonidin-3-glucoside (Figure 2). Several studies have reported similar results in …
Number of citations: 21 www.mdpi.com
G Guadial - 2012 - scholarlycommons.pacific.edu
… of one specific poylphenolic compound, cyanin chloride; a red-… A commercially available cyanin chloride standard was used … standard and the extracted cyanin chloride was confirmed. …
Number of citations: 0 scholarlycommons.pacific.edu
A Léon, R Robinson - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… This affords support to our view that cyanin chloride has the formula (I; R = C,H,,O,). The solid product was not analysed, but was identified by by comparisons of distribution ratios and …
Number of citations: 0 pubs.rsc.org
A León, R Robinson - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… 127, 1128) with those of cyanin chloride and chrysanthcmin chloride. Eventually … ) and the second involving partial hydrolysis of cyanin chloride. A distribution test … Cyanin chloride is as. …
Number of citations: 6 pubs.rsc.org
M Lakhani, S Azim, S Akhtar, Z Ahmad - International Journal of Biological …, 2022 - Elsevier
… cyanin chloride. For the wild-type enzyme, no inhibition was observed initially up to 4 μM of cyanin chloride. … achieved with additional 3.5 μM of cyanin chloride. For mutant enzymes, the …
Number of citations: 4 www.sciencedirect.com
R Brouillard, JM El Hage Chahine - Journal of the American …, 1980 - ACS Publications
… Cyanin chloride was chosen for study because it is one of the commonest anthocyanins. … The required amount of cyanin chloride was dissolved in distilled water containing KN03. After …
Number of citations: 57 pubs.acs.org
Y Ôsawa, N Saitô - phytochemistry, 1968 - Elsevier
… cyanin chloride, on the other hand absorption at g = 2.057 in ESR spectra is absent, but the red pigment prepared from cyanin chloride … of chloride ion from cyanin chloride as expected …
Number of citations: 12 www.sciencedirect.com
V Šimunić, S Kovač, D Gašo-Sokač… - European food research …, 2005 - Springer
… Quantification was done by using an external standard method using cyanin chloride as a … cy-3-rutinoside concentrations the calibration of cyanin chloride was used, since no pure …
Number of citations: 82 link.springer.com

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